molecular formula C10H15O3P B095200 1-(Dimethoxyphosphorylmethyl)-4-methylbenzene CAS No. 17105-64-5

1-(Dimethoxyphosphorylmethyl)-4-methylbenzene

Cat. No.: B095200
CAS No.: 17105-64-5
M. Wt: 214.2 g/mol
InChI Key: GLCMITCQPZPVDU-UHFFFAOYSA-N
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Description

1-(Dimethoxyphosphorylmethyl)-4-methylbenzene is an organic compound characterized by the presence of a dimethoxyphosphoryl group attached to a methylbenzene ring

Scientific Research Applications

1-(Dimethoxyphosphorylmethyl)-4-methylbenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its role in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethoxyphosphorylmethyl)-4-methylbenzene typically involves the reaction of 4-methylbenzyl chloride with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphite ester. The general reaction scheme is as follows:

4-Methylbenzyl chloride+Dimethyl phosphiteNaHThis compound\text{4-Methylbenzyl chloride} + \text{Dimethyl phosphite} \xrightarrow{\text{NaH}} \text{this compound} 4-Methylbenzyl chloride+Dimethyl phosphiteNaH​this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(Dimethoxyphosphorylmethyl)-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine or phosphine oxide.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed:

    Oxidation: Phosphonic acids.

    Reduction: Phosphine or phosphine oxide derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Mechanism of Action

The mechanism of action of 1-(Dimethoxyphosphorylmethyl)-4-methylbenzene involves its interaction with various molecular targets The phosphoryl group can participate in coordination chemistry, forming complexes with metal ions

Comparison with Similar Compounds

  • 1-(Diethoxyphosphorylmethyl)-4-methylbenzene
  • 1-(Dimethoxyphosphorylmethyl)-2-methylbenzene
  • 1-(Dimethoxyphosphorylmethyl)-4-ethylbenzene

Uniqueness: 1-(Dimethoxyphosphorylmethyl)-4-methylbenzene is unique due to its specific substitution pattern on the benzene ring and the presence of the dimethoxyphosphoryl group. This combination imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.

Properties

IUPAC Name

1-(dimethoxyphosphorylmethyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15O3P/c1-9-4-6-10(7-5-9)8-14(11,12-2)13-3/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCMITCQPZPVDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378710
Record name Dimethyl [(4-methylphenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17105-64-5
Record name Dimethyl P-[(4-methylphenyl)methyl]phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17105-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl [(4-methylphenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Following the procedure of Compound 11, 4-methylbenzyl bromide is reacted with trimethylphosphite.
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Synthesis routes and methods II

Procedure details

Following the procedure of Compound 11, 4-methylbenzyl bromide is reacted with trimethylphosphite.
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